molecular formula C9H19O5P B3278937 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one CAS No. 68382-89-8

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one

Cat. No.: B3278937
CAS No.: 68382-89-8
M. Wt: 238.22 g/mol
InChI Key: CLPVBZKHVXANKQ-UHFFFAOYSA-N
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Description

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one is a chemical compound with the molecular formula C9H19O5P and a molecular weight of 238.22 g/mol . . This compound is characterized by the presence of a phosphoryl group, a hydroxy group, and a ketone group within its structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the phosphorylation of a hydroxyheptanone derivative using dimethyl phosphite . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphoryl ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The hydroxy and ketone groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one can be compared with similar compounds such as:

    Dimethyl (7-hydroxy-2-oxoheptyl)phosphonate: Similar structure but may differ in specific functional group positions.

    Phosphonic acid, P-(7-hydroxy-2-oxoheptyl)-, dimethyl ester: Another name for the same compound, highlighting its ester functionality.

    (2-oxo-7-hydroxyheptyl)phosphonic acid dimethyl ester: Emphasizes the presence of both oxo and hydroxy groups.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.

Properties

IUPAC Name

1-dimethoxyphosphoryl-7-hydroxyheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O5P/c1-13-15(12,14-2)8-9(11)6-4-3-5-7-10/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPVBZKHVXANKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)CCCCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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